(Z)-Pitavastatin calcium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

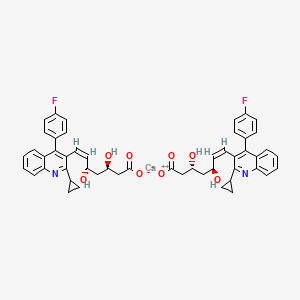

Structure

3D Structure of Parent

Properties

Molecular Formula |

C50H46CaF2N2O8 |

|---|---|

Molecular Weight |

881.0 g/mol |

IUPAC Name |

calcium;(Z,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11-;/t2*18-,19-;/m11./s1 |

InChI Key |

RHGYHLPFVJEAOC-HDCUBKASSA-L |

Isomeric SMILES |

C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C\[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C\[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2] |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

(Z)-Pitavastatin calcium mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of (Z)-Pitavastatin Calcium

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic, highly potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway[1][][3][4]. As a member of the statin class of drugs, its primary therapeutic application is the management of hyperlipidemia and mixed dyslipidemia[4][5]. It effectively lowers total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), apolipoprotein B (ApoB), and triglycerides (TG), while increasing high-density lipoprotein cholesterol (HDL-C)[5][6]. Structurally, pitavastatin (B1663618) is characterized by a quinoline (B57606) ring, a cyclopropyl (B3062369) group, and a fluorophenyl moiety, which contribute to its high potency, distinct pharmacokinetic profile, and reduced potential for certain drug-drug interactions compared to other statins[1][7]. This document provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Primary Mechanism of Action: HMG-CoA Reductase Inhibition

The principal pharmacological effect of pitavastatin is the competitive inhibition of HMG-CoA reductase[3][6][8][9]. This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical early step in the synthesis of cholesterol and other isoprenoids[3][6][10]. By binding to the active site of HMG-CoA reductase with high affinity, pitavastatin blocks the endogenous production of cholesterol, primarily within hepatocytes[6][10][11].

The inhibition is potent and concentration-dependent. In vitro studies using isolated rat liver microsomes demonstrated an IC50 value of 6.8 nmol/L[12]. In cultured human hepatoma (HepG2) cells, pitavastatin inhibited cholesterol synthesis from acetic acid with an IC50 of 5.8 nM[]. This high affinity for HMG-CoA reductase makes pitavastatin one of the most potent statins available[1][10].

Caption: The Mevalonate Pathway and Site of Pitavastatin Inhibition.

Cellular Uptake, Metabolism, and Pharmacokinetics

The efficacy of pitavastatin is dependent on its efficient uptake into hepatocytes, the primary site of cholesterol synthesis and clearance.

Hepatic Uptake

Pitavastatin is actively transported into human hepatocytes primarily by organic anion-transporting polypeptides (OATPs), particularly OATP1B1 (encoded by the SLCO1B1 gene) and to a lesser extent OATP1B3 and OATP2B1[13][14][15][16]. The hepatic uptake of pitavastatin is a saturable process.

-

OATP1B1: Considered the most important transporter for the hepatic uptake of pitavastatin in humans[13][14].

-

OATP1B3 & OATP2B1: Also contribute to uptake but to a lesser extent[13][14].

Studies using transporter-expressing cell systems have quantified the kinetics of this transport.

| Transporter | Cell System | Substrate | Km Value (µM) | Reference |

| OATP2 (OATP1B1) | HEK293 Cells | Pitavastatin | 3.0 | [13] |

| OATP8 (OATP1B3) | HEK293 Cells | Pitavastatin | 3.3 | [13] |

| OATP2 (OATP1B1) | Xenopus laevis Oocytes | Pitavastatin | 5.53 ± 1.70 | [17] |

| Overall Hepatic Uptake | Human Hepatocytes | Pitavastatin | 2.99 ± 0.79 | [17] |

Metabolism and Excretion

A key feature of pitavastatin is its limited metabolism by the cytochrome P450 (CYP) system, which reduces the potential for drug-drug interactions[1][18].

-

Primary Metabolism: The main metabolic pathway is glucuronidation by uridine (B1682114) 5'-diphosphate glucuronosyltransferase enzymes (UGTs), specifically UGT1A3 and UGT2B7, forming an inactive pitavastatin lactone[5][6][19][20].

-

CYP Involvement: Pitavastatin is only marginally metabolized by CYP2C9 and, to a lesser extent, CYP2C8[5][18][19][21]. It does not significantly interact with CYP3A4[1][22].

-

Excretion: The majority of pitavastatin (approximately 79%) is excreted in the feces, with about 15% excreted in the urine[5]. The drug undergoes significant enterohepatic recirculation, contributing to its prolonged duration of action[1].

Caption: Hepatic Transport and Metabolism of Pitavastatin.

Downstream Cellular and Molecular Effects

The reduction of intracellular cholesterol in hepatocytes triggers a compensatory response mediated primarily by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2.

Upregulation of LDL Receptors

Depletion of the hepatic cholesterol pool leads to the activation of SREBP-2[23]. This transcription factor translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of target genes. A key target is the gene encoding the LDL receptor (LDLR)[23][24]. The resulting increase in LDLR expression on the hepatocyte surface enhances the clearance of circulating LDL-C, which is the primary mechanism for pitavastatin's LDL-lowering effect[3][6][7][24]. In vitro studies have shown that pitavastatin induces greater LDL receptor expression and subsequent LDL uptake compared to some other statins[7][24].

Regulation of Cholesterol and Bile Acid Synthesis Genes

SREBP-2 activation also upregulates the transcription of the HMGCR gene, which codes for HMG-CoA reductase itself, representing a feedback loop. Furthermore, pitavastatin has been shown to increase the mRNA levels of cholesterol 7 alpha-hydroxylase (CYP7A1) in HepG2 cells in a dose-dependent manner[25]. This suggests that an increased conversion of cholesterol to bile acids may contribute to its potent LDL-C-lowering effects[25].

Caption: SREBP-2 Pathway Activation by Pitavastatin.

Clinical Efficacy: Quantitative Lipid Modification

Clinical trials have consistently demonstrated the efficacy of pitavastatin in improving lipid profiles. The LIVES study, a large-scale, long-term surveillance study in Japan, provided significant real-world data on its effects.

| Parameter | Duration | Patient Population | Dose | Mean % Change from Baseline | Reference |

| LDL-C | 104 weeks | ~20,000 hypercholesterolemic patients | Not specified | -29.1% | [26] |

| Triglycerides | 104 weeks | Patients with abnormal baseline TG | Not specified | -22.7% | [26] |

| HDL-C | 104 weeks | Patients with abnormal baseline HDL-C | Not specified | +19.9% | [26] |

| HDL-C | 104 weeks | Patients with low baseline HDL-C (<40 mg/dL) | Not specified | +24.9% | [26] |

A Cochrane review analyzing dose-response data from trials lasting 3 to 12 weeks provided further quantitative insights.

| Dose | LDL-C Reduction | Total Cholesterol Reduction | Triglyceride Reduction | HDL-C Increase | Reference |

| 1 mg/day | 33.3% | 23.3% | 13.0% | ~4% (average) | [27][28][29] |

| 16 mg/day | 54.7% | 39.0% | 28.1% | ~4% (average) | [27][28][29] |

| 4 mg/day | up to 45% | - | up to 37% (Apo B) | - | [30] |

Experimental Protocols: Core Methodologies

The characterization of pitavastatin's mechanism of action relies on a set of established experimental methodologies.

HMG-CoA Reductase Activity Assay

-

Objective: To quantify the inhibitory effect of pitavastatin on HMG-CoA reductase activity.

-

Methodology:

-

Enzyme Source: Isolated liver microsomes (e.g., from rats) or a purified, recombinant form of the HMG-CoA reductase enzyme.

-

Substrate: Radiolabeled [¹⁴C]HMG-CoA is commonly used.

-

Reaction: The enzyme source is incubated with [¹⁴C]HMG-CoA and a cofactor (NADPH) in a buffered solution, in the presence of varying concentrations of pitavastatin or a vehicle control.

-

Separation: The reaction is stopped, and the product, [¹⁴C]mevalonate, is separated from the substrate, typically using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radiolabeled mevalonate is quantified using a scintillation counter.

-

Analysis: The enzyme activity at each inhibitor concentration is calculated and plotted to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Cellular Cholesterol Biosynthesis Assay

-

Objective: To measure the rate of de novo cholesterol synthesis in cultured cells.

-

Methodology:

-

Cell Culture: A relevant cell line, such as the human hepatoma cell line HepG2, is cultured to confluence.

-

Treatment: Cells are pre-incubated with various concentrations of pitavastatin for a specified period (e.g., 18-24 hours).

-

Labeling: A radiolabeled precursor, such as [¹⁴C]acetate or tritiated water ([³H]₂O), is added to the culture medium[31].

-

Incubation: Cells are incubated with the label for several hours to allow for its incorporation into newly synthesized lipids.

-

Lipid Extraction: Cells are harvested, and total lipids are extracted using a solvent system (e.g., chloroform:methanol).

-

Saponification & Separation: The lipid extract is saponified to hydrolyze cholesterol esters. The non-saponifiable lipids (containing cholesterol) are extracted and separated by TLC or HPLC.

-

Quantification: The radioactivity incorporated into the cholesterol fraction is measured by scintillation counting to determine the rate of synthesis[31][32].

-

Gene Expression Analysis (RT-qPCR)

-

Objective: To quantify changes in the mRNA levels of target genes (e.g., LDLR, CYP7A1) following pitavastatin treatment.

-

Methodology:

-

Cell Culture and Treatment: HepG2 cells are cultured and treated with pitavastatin at various doses (e.g., 0.1, 1, 5, 10 µmol/L)[25].

-

RNA Extraction: Total RNA is extracted from the cells using a commercial kit. The quality and quantity of RNA are assessed via spectrophotometry.

-

Reverse Transcription (RT): The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with gene-specific primers for the target genes (LDLR, CYP7A1, etc.) and a housekeeping gene (e.g., GAPDH) for normalization. The reaction includes a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA.

-

Data Analysis: The cycle threshold (Ct) values are used to calculate the relative fold change in mRNA expression of the target genes in treated cells compared to control cells (e.g., using the ΔΔCt method).

-

Caption: Experimental Workflow for Gene Expression Analysis by RT-qPCR.

Conclusion

The mechanism of action of this compound is a multi-faceted process centered on the potent and specific inhibition of HMG-CoA reductase. This primary action initiates a cascade of downstream events, most notably the SREBP-2-mediated upregulation of hepatic LDL receptors, which drives the efficient clearance of circulating LDL-C. Its pharmacokinetic profile, characterized by efficient OATP1B1-mediated hepatic uptake and minimal CYP450 metabolism, distinguishes it from other statins and contributes to its predictable efficacy and lower potential for certain drug interactions. The comprehensive understanding of these molecular and cellular pathways, validated through robust experimental methodologies, solidifies the role of pitavastatin as a key therapeutic agent in the management of dyslipidemia.

References

- 1. Pitavastatin: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. What is Pitavastatin Calcium used for? [synapse.patsnap.com]

- 5. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Pitavastatin: Finding its Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pitavastatin (Livalo, Zypitamag): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 9. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]

- 11. researchgate.net [researchgate.net]

- 12. Pitavastatin: evidence for its place in treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Contribution of OATP2 (OATP1B1) and OATP8 (OATP1B3) to the hepatic uptake of pitavastatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. Pitavastatin is a more sensitive and selective organic anion-transporting polypeptide 1B clinical probe than rosuvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Metabolic stability and uptake by human hepatocytes of pitavastatin, a new inhibitor of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Statin Metabolism Via Non-CYP450 Pathway | LIVALO [livalohcp.com]

- 19. ClinPGx [clinpgx.org]

- 20. researchgate.net [researchgate.net]

- 21. [Pharmacological and pharmacokinetic features and clinical effects of pitavastatin (Livalo Tablet)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. irrespub.com [irrespub.com]

- 24. youtube.com [youtube.com]

- 25. Pitavastatin, a potent hydroxymethylglutaryl coenzyme a reductase inhibitor, increases cholesterol 7 alpha-hydroxylase gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Pitavastatin: clinical effects from the LIVES Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Pitavastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 28. cochranelibrary.com [cochranelibrary.com]

- 29. Pitavastatin for lowering lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. LIVALO® (pitavastatin) | Clinical Trials Data [livalohcp.com]

- 31. Methods for measurement of fatty acid and cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Measurements of cholesterol turnover, synthesis, and absorption in man, carried out by isotope kinetic and sterol balance methods - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of (Z)-Pitavastatin Calcium: A Technical Guide

Introduction

Pitavastatin (B1663618), a synthetic 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor, represents a distinct member of the statin class of lipid-lowering agents.[1] It is administered clinically as its calcium salt, (Z)-Pitavastatin calcium, for the treatment of primary hyperlipidemia and mixed dyslipidemia.[2][3] Developed in Japan, it is characterized by a potent low-density lipoprotein cholesterol (LDL-C) lowering effect at low doses and a unique chemical structure featuring a cyclopropyl (B3062369) group, which contributes to its distinct pharmacological and pharmacokinetic properties.[1][4] Unlike many other statins, pitavastatin undergoes minimal metabolism by the cytochrome P450 (CYP) enzyme system, leading to a lower potential for drug-drug interactions.[3][5] This guide provides an in-depth technical overview of the pharmacological profile of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and the experimental methodologies used to characterize it, intended for researchers and drug development professionals.

Mechanism of Action

Primary Mechanism: HMG-CoA Reductase Inhibition

The primary mechanism of action for pitavastatin is the competitive inhibition of HMG-CoA reductase.[2][6] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the hepatic biosynthesis of cholesterol.[7][8] By inhibiting this step, pitavastatin reduces the intracellular pool of cholesterol in the liver. This reduction triggers a compensatory upregulation in the expression of LDL receptors on the surface of hepatocytes.[2][6][8] The increased number of LDL receptors enhances the clearance of LDL-C from the circulation, thereby lowering plasma levels of total cholesterol (TC), LDL-C, apolipoprotein B (Apo B), and triglycerides (TG).[6][9]

Pitavastatin demonstrates a high affinity for HMG-CoA reductase, with an IC50 value of 5.8 nM for cholesterol synthesis inhibition in HepG2 cells and 6.8 nM for HMG-CoA reductase inhibition.[7][] This potent inhibitory activity contributes to its efficacy at low clinical doses.

Pleiotropic Effects

Beyond lipid lowering, statins exhibit multiple cholesterol-independent or "pleiotropic" effects that contribute to their cardiovascular benefits.[11][12][13] These effects are largely attributed to the inhibition of isoprenoid intermediate synthesis, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Rho and Ras.[14][15]

Key pleiotropic effects of pitavastatin include:

-

Improved Endothelial Function: Pitavastatin enhances the production of endothelial nitric oxide synthase (eNOS), a key regulator of vasodilation.[11] Clinical studies have demonstrated that treatment with pitavastatin calcium improves flow-mediated vasodilation (FMD) in patients with hypercholesterolemia.[16][17]

-

Anti-inflammatory Action: Statins reduce vascular inflammation, a critical component of atherosclerosis.[18] Pitavastatin has been shown to decrease markers of inflammation and platelet activation.[11]

-

Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation: The proliferation and migration of VSMCs are key events in the development of atherosclerotic plaques. Pitavastatin can inhibit VSMC proliferation and may enhance oxidant-induced apoptosis in these cells, potentially contributing to plaque stability.[19][20]

-

Inhibition of the Rho/Rho-kinase (ROCK) Pathway: By reducing GGPP levels, pitavastatin inhibits the activation of the small G-protein Rho and its downstream effector, ROCK.[11][14] This inhibition leads to several beneficial vascular effects, including increased eNOS expression and reduced vascular inflammation.[11][21]

Pharmacodynamics

Pitavastatin's pharmacodynamic effects are characterized by potent inhibition of cholesterol synthesis and significant improvements in the lipid profile of patients.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

|---|---|---|---|

| IC50 (Cholesterol Synthesis) | 5.8 nM | HepG2 cells | [] |

| IC50 (HMG-CoA Reductase) | 6.8 nM | In vitro enzyme assay |[7] |

Pharmacokinetics

The pharmacokinetic profile of pitavastatin is distinguished by its high bioavailability and minimal metabolism via the CYP450 system, which reduces the risk of drug-drug interactions.[3][22]

-

Absorption: Peak plasma concentrations (Cmax) are achieved approximately 1 hour after oral administration.[6][8] The absolute bioavailability is around 51-60%.[7][22] Administration with a high-fat meal can reduce Cmax but does not significantly affect the total exposure (AUC).[7]

-

Distribution: Pitavastatin is extensively bound to plasma proteins (>99%), primarily albumin and alpha-1 acid glycoprotein.[22]

-

Metabolism: Pitavastatin undergoes limited metabolism. The primary metabolic pathway is glucuronidation via UDP-glucuronosyltransferases (UGT1A3 and UGT2B7) to form the inactive pitavastatin lactone.[6][8][23] It is only marginally metabolized by CYP2C9 and to a lesser extent by CYP2C8.[6][8]

-

Excretion: The majority of an administered dose is excreted in the feces (mean of 79%) within 7 days, with a smaller portion (mean of 15%) excreted in the urine.[6][8] The mean plasma elimination half-life is approximately 12 hours.[6][22]

Table 2: Pharmacokinetic Parameters of this compound (Single Dose)

| Parameter | Value | Population/Condition | Reference |

|---|---|---|---|

| Tmax (Time to Cmax) | ~1 hour | Healthy Volunteers | [6][7] |

| Absolute Bioavailability | 51% | Healthy Volunteers | [7] |

| Protein Binding | >99% | In vitro | [22] |

| Elimination Half-life (t½) | ~12 hours | Healthy Volunteers | [6][22] |

| Cmax (2 mg dose) | 70.7 ng/mL | Child-Pugh A Cirrhosis | [24] |

| AUCt (2 mg dose) | 154.2 ng·h/mL | Child-Pugh A Cirrhosis | [24] |

| Cmax (2 mg dose) | 147.1 ng/mL | Child-Pugh B Cirrhosis | [24] |

| AUCt (2 mg dose) | 441.7 ng·h/mL | Child-Pugh B Cirrhosis | [24] |

| AUC Increase vs Healthy | 102% | Moderate Renal Impairment | [6] |

| Cmax Increase vs Healthy | 60% | Moderate Renal Impairment |[6] |

Note: Pharmacokinetic parameters can vary based on patient populations. For instance, Cmax and AUC are higher in females (60% and 54%, respectively) and the elderly (10% and 30%, respectively) compared to male and younger volunteers, though this did not affect efficacy or safety in clinical studies.[6]

Clinical Efficacy

Clinical trials have consistently demonstrated the efficacy of pitavastatin in improving lipid profiles in patients with primary hypercholesterolemia and mixed dyslipidemia. Its potency is comparable to other widely prescribed statins.[25][26]

Table 3: Summary of this compound Clinical Efficacy on Lipid Parameters (12-week studies)

| Dose | % Change in LDL-C | % Change in HDL-C | % Change in TG | % Change in TC | Reference |

|---|---|---|---|---|---|

| 1 mg/day | -34% | N/A | N/A | N/A | [27] |

| 2 mg/day | -38% to -42% | +5% to +8% | -14% to -22% | N/A | [3][27] |

| 4 mg/day | -44% to -47% | +5% to +8% | -14% to -22% | N/A | [3][27] |

| 2 mg vs Simvastatin 20 mg | Superior LDL-C reduction | N/A | N/A | Superior TC reduction | [4][25] |

| 4 mg vs Atorvastatin 20 mg | More effective | More prominent HDL-C increase | N/A | N/A |[27] |

In a large-scale observational study in Korea (PROOF study), pitavastatin demonstrated dose-dependent reductions in LDL-C of -23.4% (1 mg), -29.1% (2 mg), and -35.2% (4 mg) in treatment-naïve patients.[28] Long-term extension studies of up to 60 weeks have shown sustained efficacy.[27][29]

Safety and Tolerability

Pitavastatin is generally well-tolerated, with a safety profile consistent with the statin class.[25][30]

-

Adverse Events: The most common treatment-emergent adverse events are mild to moderate and include myalgia, gastrointestinal symptoms, and elevations in hepatic enzymes.[3][29][31] The incidence of drug-related adverse events in a large study was 4.22%.[31]

-

Muscle-Related Events: Myopathies are a known class effect of statins. While mild myalgia can occur, severe events like rhabdomyolysis are very rare.[29][30] Pitavastatin is considered to have a favorable myopathy profile compared to other statins.[12][30]

-

Drug-Drug Interactions: A key advantage of pitavastatin is its minimal metabolism by CYP3A4, the enzyme responsible for the metabolism of many other drugs.[3][5] This results in a lower likelihood of clinically significant drug-drug interactions compared to other statins that are major CYP3A4 substrates.[5][12]

-

Glucose Metabolism: Studies suggest that pitavastatin does not adversely affect glucose metabolism parameters, making it a suitable option for patients at risk of developing type 2 diabetes.[27]

Table 4: Adverse Event Profile of this compound from Clinical Trials

| Adverse Event | Incidence Range | Reference |

|---|---|---|

| Gastrointestinal Symptoms | 0.7% - 2.2% | [3] |

| Myopathies | 0.3% - 1.1% | [3] |

| Elevated Hepatic Enzymes | 0.0% - 8.8% | [3] |

| Drug-Related Adverse Events (Overall) | 4.22% |[31] |

Experimental Protocols

HMG-CoA Reductase Activity Assay (In Vitro)

This protocol outlines a general method for determining the inhibitory activity of pitavastatin on HMG-CoA reductase.

-

Enzyme Preparation: Recombinant human HMG-CoA reductase is purified and prepared in a suitable assay buffer.

-

Substrate and Cofactor Preparation: A reaction mixture is prepared containing the substrate, ³H-labeled HMG-CoA, and the cofactor, NADPH, in the assay buffer.

-

Inhibitor Preparation: A serial dilution of this compound is prepared to test a range of concentrations.

-

Reaction Initiation: The enzyme is pre-incubated with varying concentrations of pitavastatin or vehicle control for a specified time at 37°C. The reaction is initiated by adding the HMG-CoA and NADPH mixture.

-

Reaction Quenching: After a defined incubation period, the reaction is stopped by adding an acid (e.g., HCl). This also facilitates the conversion of the product, mevalonate, to mevalonolactone.

-

Product Separation: The radiolabeled product ([³H]mevalonolactone) is separated from the unreacted substrate ([³H]HMG-CoA) using a separation technique such as column chromatography or thin-layer chromatography.

-

Quantification: The amount of radioactivity in the product fraction is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each pitavastatin concentration relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Assessment of Endothelial Function: Flow-Mediated Dilation (FMD)

This protocol describes the non-invasive clinical assessment of brachial artery FMD, a marker of endothelial function.

-

Patient Preparation: Patients are required to fast for at least 8-12 hours and abstain from caffeine, smoking, and vasoactive medications prior to the measurement.

-

Baseline Measurement: The patient rests in a supine position in a quiet, temperature-controlled room. The brachial artery is imaged using a high-resolution ultrasound system. A baseline longitudinal image of the artery is recorded, and the diameter is measured.

-

Reactive Hyperemia Induction: A blood pressure cuff is placed on the forearm, distal to the imaged arterial segment, and inflated to a suprasystolic pressure (e.g., 200-250 mmHg) for 5 minutes to induce ischemia.

-

Post-Occlusion Measurement: The cuff is rapidly deflated, causing a sudden increase in blood flow (reactive hyperemia), which stimulates the endothelium to release nitric oxide, leading to vasodilation.

-

Diameter Recording: The brachial artery diameter is continuously recorded for several minutes post-cuff deflation to capture the maximum dilation.

-

Data Analysis: FMD is calculated as the percentage change in the artery's diameter from baseline to the maximum diameter achieved during reactive hyperemia: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100

-

Study Design: In a clinical trial, FMD measurements are taken at baseline and after a specified treatment period (e.g., 8 weeks) with pitavastatin or a comparator/placebo.[17][32][33]

Conclusion

This compound is a potent HMG-CoA reductase inhibitor with a well-defined pharmacological profile. Its primary mechanism of robust LDL-C reduction is complemented by a suite of pleiotropic effects that contribute to its cardiovascular benefits, including improvements in endothelial function and anti-inflammatory properties. Its pharmacokinetic profile, characterized by high bioavailability and minimal CYP450-mediated metabolism, confers a significant clinical advantage by reducing the potential for drug-drug interactions. Clinical data confirm its efficacy in managing dyslipidemia, with a safety and tolerability profile comparable to other established statins. These characteristics position this compound as a valuable therapeutic option in the management of hypercholesterolemia.

References

- 1. Pitavastatin: Finding its Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Pitavastatin Calcium used for? [synapse.patsnap.com]

- 3. Pitavastatin calcium: clinical review of a new antihyperlipidemic medication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pitavastatin approved for treatment of primary hypercholesterolemia and combined dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pitavastatin: a new HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]

- 8. drugs.com [drugs.com]

- 9. Pitavastatin (Livalo, Zypitamag): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 11. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A comprehensive review on the lipid and pleiotropic effects of pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pleiotropic effects of pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pitavastatin decreases tau levels via the inactivation of Rho/ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. JCI - Statin-induced inhibition of the Rho-signaling pathway activates PPARα and induces HDL apoA-I [jci.org]

- 16. Pitavastatin calcium improves endothelial function and delays the progress of atherosclerosis in patients with hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pitavastatin calcium improves endothelial function and delays the progress of atherosclerosis in patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. europeanreview.org [europeanreview.org]

- 19. A therapeutic dose of the lipophilic statin pitavastatin enhances oxidant-induced apoptosis in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. ClinPGx [clinpgx.org]

- 24. Pharmacokinetics of pitavastatin in subjects with Child-Pugh A and B cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. kowapharmaceuticals.eu [kowapharmaceuticals.eu]

- 26. LIVALO® (pitavastatin) | Clinical Trials Data [livalohcp.com]

- 27. [The efficacy and safety of pitavastatin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Efficacy and Safety of Pitavastatin in a Real-World Setting: Observational Study Evaluating SaFety in Patient Treated with Pitavastatin in Korea (PROOF Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Pitavastatin demonstrates long-term efficacy, safety and tolerability in elderly patients with primary hypercholesterolaemia or combined (mixed) dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. [Pitavastatin - tolerability and advers effect profile] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. [Safety and efficacy of pitavastatin in patients with hypercholesterolemia: a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Pitavastatin calcium improves endothelial function and delays the progress of atherosclerosis in patients with hypercholesterolemia-Academax [wacademax.com]

- 33. The effect of pitavastatin calcium on endothelial dysfunction induced by hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemical Properties of Pitavastatin Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pitavastatin (B1663618) is a synthetic HMG-CoA reductase inhibitor prescribed for the management of hypercholesterolemia. As with all synthetic statins, its biological activity is intrinsically linked to its stereochemistry. Pitavastatin possesses two chiral centers in its heptenoic acid side chain, leading to the possibility of four stereoisomers, in addition to geometric isomers related to the double bond in the side chain. This technical guide provides a comprehensive overview of the stereochemical properties of Pitavastatin isomers, focusing on their synthesis, separation, characterization, and differential pharmacological activity. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of Pitavastatin and other synthetic chiral drugs.

Introduction

Pitavastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] The clinically approved and pharmacologically active form of Pitavastatin is the (3R, 5S, 6E)-isomer.[2] The specific spatial arrangement of the hydroxyl groups at the C3 and C5 positions of the heptenoic acid side chain is critical for its binding to and inhibition of HMG-CoA reductase. Other stereoisomers, such as the (3S, 5R), (3R, 5R), and (3S, 5S) diastereomers, as well as the geometric Z-isomer, are considered impurities in the final drug product and exhibit significantly different pharmacological profiles. A thorough understanding of the stereochemical properties of these isomers is therefore paramount for drug development, quality control, and regulatory compliance.

Stereochemistry of Pitavastatin

The chemical structure of Pitavastatin features two stereogenic centers at the C3 and C5 positions of the dihydroxyhept-6-enoic acid side chain. This gives rise to four possible diastereomers:

-

(3R, 5S)-Pitavastatin: The pharmacologically active isomer.

-

(3S, 5R)-Pitavastatin: The enantiomer of the active isomer.

-

(3R, 5R)-Pitavastatin

-

(3S, 5S)-Pitavastatin

Additionally, the double bond at the C6 position can exist in either an E (trans) or Z (cis) configuration. The active pharmaceutical ingredient is the (6E)-isomer. The Z-isomer is a known process impurity.

Synthesis and Separation of Isomers

The stereoselective synthesis of the (3R, 5S)-isomer of Pitavastatin is a key challenge in its manufacturing process. Several strategies have been developed to achieve high stereochemical purity.

Stereoselective Synthesis

Early synthetic routes often involved the optical resolution of a racemic mixture, for instance, through diastereomeric salt formation using a chiral resolving agent like α-methylbenzylamine.[3] More advanced and efficient methods focus on asymmetric synthesis. Key reactions employed to establish the desired (3R, 5S)-1,3-syn-diol moiety include:

-

Asymmetric Aldol Reaction: Utilizing a Ti-catalyst to obtain the optically active intermediate.[3]

-

Wittig Reaction: This reaction is commonly used to form the C6-C7 double bond. However, it can lead to the formation of the undesired Z-isomer as a significant byproduct.[4]

-

Julia-Kocienski Olefination: This method offers higher stereoselectivity towards the desired E-isomer compared to the Wittig reaction.[4]

Separation of Isomers

Analytical and preparative separation of Pitavastatin isomers is crucial for quality control and for obtaining pure standards for research. High-performance liquid chromatography (HPLC) and capillary zone electrophoresis (CZE) are the primary techniques employed.

Table 1: Chromatographic and Electrophoretic Separation of Pitavastatin Isomers

| Method | Stationary/Mobile Phase or Buffer | Isomers Separated | Reference |

| Chiral HPLC | Column: CHIRALPAK-AD (Amylose tris(3,5-dimethylphenylcarbamate)) Mobile Phase: n-hexane:ethanol (92:8) containing 1.0% trifluoroacetic acid | All four optical isomers | [5][6] |

| RP-HPLC | Column: C18 Mobile Phase: 0.5% Acetic acid: Acetonitrile (35:65, v/v) | Pitavastatin from impurities (not isomer specific) | [7] |

| CZE | Running Buffer: 80 mmol/L Tris-HCl (pH 3.20) containing 50 mmol/L HP-β-CD and 5 mmol/L SDS | Enantiomers | [8] |

Characterization of Isomers

The structural elucidation and conformational analysis of Pitavastatin isomers are performed using a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and conformation of Pitavastatin isomers. 1H and 13C NMR are used to confirm the chemical structure, while 2D NMR techniques like COSY, HSQC, and HMBC are employed for complete signal assignment.[9] For the Z-isomers, temperature-dependent NMR studies have revealed the existence of interconverting rotamers in solution.[9]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of molecules in the solid state, confirming the absolute stereochemistry of the chiral centers. Powder X-ray diffraction (PXRD) is used to characterize the crystalline form of the bulk drug substance.[10][11]

Pharmacological and Pharmacokinetic Properties of Isomers

The stereochemistry of Pitavastatin has a profound impact on its pharmacological activity and pharmacokinetic profile.

Pharmacological Activity

The (3R, 5S)-isomer is the active entity that potently inhibits HMG-CoA reductase. The other stereoisomers are significantly less active or inactive.

Table 2: In Vitro Activity of Pitavastatin Isomers

| Isomer | Target | Assay System | Activity | Reference |

| (3R, 5S, 6E)-Pitavastatin | HMG-CoA Reductase | Synthetic inhibitor | Ki = 1.7 nM | [1] |

| (Z)-Pitavastatin | Cholesterol Synthesis | HepG2 cells | IC50 = 5.8 nM | Not specified |

Pharmacokinetic Properties

The pharmacokinetic profile has been extensively studied for the active (3R, 5S, 6E)-isomer. There is limited publicly available data on the comparative pharmacokinetics of the other stereoisomers, as they are treated as impurities.

Table 3: Pharmacokinetic Parameters of (3R, 5S, 6E)-Pitavastatin and its Lactone Metabolite

| Parameter | Pitavastatin | Pitavastatin Lactone | Reference |

| Tmax (h) | ~1 | - | [12] |

| Cmax (ng/mL) | Varies with dose and population | Varies with dose and population | [12][13] |

| AUC (ng·h/mL) | Varies with dose and population | Varies with dose and population | [12][13] |

| t1/2 (h) | ~12 | - | [12] |

Signaling Pathways

HMG-CoA Reductase Pathway

The primary mechanism of action of Pitavastatin is the competitive inhibition of HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate. This is the rate-limiting step in cholesterol biosynthesis.

HMG-CoA Reductase-Independent Pathway

Recent studies suggest that Pitavastatin may also exert effects through pathways independent of HMG-CoA reductase inhibition. One such proposed pathway involves the activation of RhoA-mediated signaling and focal adhesion, which may play a role in angiogenesis.

Experimental Protocols

Stereoselective Synthesis of (3R, 5S, 6E)-Pitavastatin (Illustrative)

This protocol is a generalized representation based on common synthetic strategies.

A detailed experimental procedure for the synthesis of the Z-isomeric pitavastatin lactone (P-2) and its subsequent conversion to the calcium salt (P-3) is described by Makuc et al. (2013).[9] This involves the deprotection of a silyl-protected precursor followed by hydrolysis and salt formation.

Chiral HPLC Method for Isomer Separation

The following is a representative protocol based on published methods.[5][6]

-

Instrumentation: Agilent 1100 series HPLC system or equivalent with a UV detector.

-

Column: CHIRALPAK-AD (250 mm x 4.6 mm).

-

Mobile Phase: n-hexane:ethanol (92:8, v/v) containing 1.0% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Detection: UV at 245 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve approximately 25 mg of the Pitavastatin sample in 50 mL of ethylene (B1197577) glycol dimethyl ether.

HMG-CoA Reductase Inhibition Assay

This is a general protocol for determining the inhibitory activity of statins.[14][15][16]

-

Reagents: HMG-CoA reductase enzyme, HMG-CoA substrate, NADPH, assay buffer (e.g., potassium phosphate (B84403) buffer).

-

Procedure: a. Prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA reductase enzyme in a 96-well plate. b. Add various concentrations of the Pitavastatin isomer to be tested. c. Initiate the reaction by adding the HMG-CoA substrate. d. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. e. Calculate the rate of reaction and determine the IC50 value for the inhibitor.

Conclusion

The stereochemical properties of Pitavastatin are a critical determinant of its pharmacological activity. The (3R, 5S, 6E)-isomer is the potent HMG-CoA reductase inhibitor, while other diastereomers and the Z-isomer are considered impurities with significantly reduced or no activity. The stereoselective synthesis and the analytical separation of these isomers are key aspects of the drug's development and quality control. This technical guide has summarized the current knowledge on the synthesis, separation, characterization, and biological activity of Pitavastatin isomers, providing a valuable resource for professionals in the pharmaceutical sciences. Further research into the comparative pharmacokinetics of all stereoisomers would provide a more complete understanding of their disposition in vivo.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharm.or.jp [pharm.or.jp]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. CN1790012A - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]

- 6. CN100371709C - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. [Chiral separation of pitavastatin calcium enantiomers by capillary zone electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20120016129A1 - Process for Preparing Pitavastatin, Intermediates and Pharmaceuctically Acceptable Salts Thereof - Google Patents [patents.google.com]

- 11. WO2012025939A1 - Pitavastatin calcium and process for its preparation - Google Patents [patents.google.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Comparison of the pharmacokinetics of pitavastatin by formulation and ethnic group: an open-label, single-dose, two-way crossover pharmacokinetic study in healthy Caucasian and Japanese men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 16. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the (Z)-Isomer in Pitavastatin Drug Development: A Technical Guide

Abstract Pitavastatin (B1663618) is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. As with many drugs synthesized via stereoselective routes, the control of isomeric impurities is critical to ensure quality, safety, and efficacy. This technical guide provides an in-depth analysis of the (Z)-isomer of pitavastatin, a critical process-related impurity. We will explore its formation during synthesis, comparative pharmacological activity, metabolic fate, and the regulatory framework governing its control. This document consolidates quantitative data, outlines key experimental protocols for its analysis, and visualizes the relevant biological and quality control pathways to provide a comprehensive resource for researchers, chemists, and drug development professionals in the pharmaceutical industry.

Introduction to Pitavastatin and Geometric Isomerism

Pitavastatin is a member of the "statin" class of drugs, used to lower cholesterol and prevent cardiovascular disease.[1][2][3] Its therapeutic effect is derived from the competitive inhibition of HMG-CoA reductase.[4] The approved active pharmaceutical ingredient (API) is the (E)-isomer, specifically (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid.[3]

The structure of pitavastatin features a carbon-carbon double bond in its heptenoic acid side chain. This structural feature gives rise to geometric isomerism, resulting in two possible configurations: the therapeutically active (E)-isomer and the corresponding (Z)-isomer (also referred to as the cis-isomer).[5] The (Z)-isomer is considered a process-related impurity, meaning it can be formed during the chemical synthesis of the drug substance.[6][7] According to international regulatory guidelines, such impurities must be monitored and controlled within strict limits to ensure the consistency and safety of the final drug product.[8][9]

Formation and Synthetic Control of the (Z)-Isomer

The formation of the (Z)-isomer is highly dependent on the synthetic route employed to construct the C=C double bond in the side chain.

-

Wittig Reaction: Early and common synthetic routes for statins often utilize the Wittig reaction. This method is known to produce a mixture of (E) and (Z) isomers. Reports indicate that under certain conditions, the Wittig synthesis of pitavastatin can result in significant levels of the (Z)-isomer, ranging from 20-30%.[1] This necessitates extensive purification steps, leading to lower overall yields and increased manufacturing costs.

-

Julia-Kocienski and Julia Olefination: To improve stereoselectivity and minimize the formation of the (Z)-isomer, alternative methods like the Julia-Kocienski or Julia olefination have been developed. These synthetic strategies offer much greater control over the geometry of the double bond, yielding the desired (E)-isomer with high stereoselectivity (E/Z ratios up to 300:1 have been reported).[1][10] One developed route employing Julia olefination successfully reduced the formation of the (Z)-isomer to below 2%.[1]

Controlling the formation of the (Z)-isomer at the synthesis stage is the most efficient strategy. This involves selecting highly stereoselective reactions and optimizing reaction conditions such as temperature, solvent, and the choice of base.[1]

Pharmacological Profile of the (Z)-Isomer

A critical aspect of any impurity is its own biological activity. An active impurity can have unintended pharmacological or toxicological effects. The (Z)-isomer of pitavastatin is not an inert substance; it is also a potent inhibitor of HMG-CoA reductase.

Several sources report that the (Z)-isomer of pitavastatin inhibits cholesterol synthesis in HepG2 cells with an IC50 value of 5.8 nM.[11] This value is identical to that reported for the active (E)-isomer, suggesting that both geometric isomers possess comparable in vitro potency in inhibiting the target enzyme.[11] This finding underscores the importance of stringent control over the (Z)-isomer, as its presence could contribute to the overall pharmacological effect in an unquantified manner.

Table 1: Comparative HMG-CoA Reductase Inhibition

| Compound | Assay Type | System | IC50 Value | Reference(s) |

|---|---|---|---|---|

| Pitavastatin ((E)-Isomer) | Cholesterol Synthesis Inhibition | HepG2 Cells | 5.8 nM | [11] |

| Pitavastatin ((E)-Isomer) | HMG-CoA Reductase Inhibition | Rat Liver Microsomes | 6.8 nM | [11][12] |

| (Z)-Pitavastatin Calcium | Cholesterol Synthesis Inhibition | HepG2 Cells | 5.8 nM | Not explicitly found in a primary research paper, but cited by commercial suppliers. |

Note: The IC50 value for the (Z)-isomer is widely cited by chemical and reference standard suppliers. Direct, peer-reviewed comparative studies remain limited in the public domain.

HMG-CoA Reductase Inhibition Pathway

Pitavastatin, in its active (E)-isomeric form, competitively inhibits HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid. This is the rate-limiting step in the cholesterol biosynthesis pathway. By blocking this step, pitavastatin reduces the intracellular pool of cholesterol, which in turn upregulates the expression of LDL receptors on hepatocytes, leading to increased clearance of LDL cholesterol from the bloodstream.[13]

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pitavastatin: a new HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Blog Details [chemicea.com]

- 7. researchgate.net [researchgate.net]

- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]

- 13. go.drugbank.com [go.drugbank.com]

A Comprehensive Technical Guide to (Z)-Pitavastatin Calcium for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Z)-Pitavastatin calcium, a third-generation statin, for its application as a research chemical. The document details its mechanism of action, physicochemical properties, relevant experimental protocols, and key quantitative data, presented in a structured format to facilitate its use in a laboratory setting.

Physicochemical Properties

This compound is the calcium salt of Pitavastatin, a synthetic inhibitor of HMG-CoA reductase. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | Calcium (3R,5S,6E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate |

| Molecular Formula | C₅₀H₄₆CaF₂N₂O₈ |

| Molecular Weight | 880.98 g/mol |

| CAS Number | 147526-32-7 |

| Appearance | White to pale-yellow powder |

| Solubility | Freely soluble in pyridine, chloroform, and methanol. Soluble in ethanol. Sparingly soluble in water and acetonitrile. |

| Melting Point | 190-192 °C |

| pKa | 4.3 |

Mechanism of Action: HMG-CoA Reductase Inhibition

Pitavastatin competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol. By blocking this enzyme, Pitavastatin effectively reduces the endogenous production of cholesterol in the liver. This leads to an upregulation of LDL-C receptors on the surface of hepatocytes, which in turn increases the clearance of LDL-C from the bloodstream.

The key steps in the mechanism of action are:

-

Competitive Inhibition: Pitavastatin mimics the structure of the natural substrate, HMG-CoA, and binds to the active site of the HMG-CoA reductase enzyme.

-

Reduced Mevalonate Production: This binding blocks the conversion of HMG-CoA to mevalonate, a critical precursor for cholesterol synthesis.

-

Decreased Intracellular Cholesterol: The inhibition of the mevalonate pathway leads to a depletion of intracellular cholesterol stores.

-

Upregulation of LDL-C Receptors: The reduction in intracellular cholesterol activates the sterol regulatory element-binding protein 2 (SREBP-2), which increases the transcription of the gene encoding for the LDL-C receptor.

-

Increased LDL-C Clearance: The increased number of LDL-C receptors on the liver cell surface enhances the removal of LDL-C from the circulation.

Below is a diagram illustrating the signaling pathway of Pitavastatin's action.

Pharmacological and Pharmacokinetic Data

Pitavastatin exhibits high potency and favorable pharmacokinetic properties. A summary of key quantitative data from various studies is presented below.

| Parameter | Species | Value | Reference |

| IC₅₀ (HMG-CoA Reductase) | Rat | 1.8 nM | |

| Human | 6.8 nM | ||

| Plasma Protein Binding | Human | >99% | |

| Tₘₐₓ (Time to Peak Plasma Conc.) | Human | 0.8 hours | |

| Cₘₐₓ (Peak Plasma Concentration) | Human | 51.3 ng/mL (at 4 mg dose) | |

| t₁/₂ (Elimination Half-life) | Human | 12 hours | |

| Bioavailability | Human | 51% | |

| Primary Metabolism | Human | Minimal (primarily via UGT1A3 and UGT2B7) |

Experimental Protocols

Detailed methodologies for key experiments involving Pitavastatin are provided below.

This protocol describes a common method to determine the inhibitory activity of Pitavastatin on HMG-CoA reductase.

Materials:

-

Rat liver microsomes (as a source of HMG-CoA reductase)

-

[¹⁴C]HMG-CoA

-

NADPH

-

Pitavastatin calcium dissolved in a suitable solvent (e.g., DMSO)

-

Mevalonate standard

-

Scintillation cocktail and counter

Procedure:

-

Enzyme Preparation: Isolate microsomes from rat liver homogenates by differential centrifugation.

-

Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer, NADPH, and varying concentrations of Pitavastatin.

-

Enzyme Reaction: Initiate the reaction by adding the rat liver microsomes and [¹⁴C]HMG-CoA to the reaction mixture. Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding an acidic solution (e.g., HCl).

-

Lactonization: Incubate the mixture to allow for the lactonization of the [¹⁴C]mevalonate product.

-

Extraction and Quantification: Extract the [¹⁴C]mevalonolactone with an organic solvent (e.g., ethyl acetate). Measure the radioactivity of the organic phase using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each Pitavastatin concentration and determine the IC₅₀ value by non-linear regression analysis.

Below is a diagram illustrating the experimental workflow for the HMG-CoA reductase activity assay.

Conformational Landscape of (Z)-Pitavastatin Calcium: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pitavastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a widely prescribed therapeutic for hypercholesterolemia.[1] While the marketed form of Pitavastatin is the E-isomer, the Z-isomer presents a unique conformational profile that is crucial for understanding its potential biological activity and for the design of novel statin analogues. This technical guide provides an in-depth analysis of the conformational properties of (Z)-Pitavastatin calcium in solution, based on Nuclear Magnetic Resonance (NMR) spectroscopy and ab initio calculations. We present a detailed examination of its rotameric states, the energetic barriers to interconversion, and the experimental and computational methodologies employed in this analysis. Furthermore, we contextualize this conformational analysis within the broader mechanism of HMG-CoA reductase inhibition.

Introduction to the Conformational Dynamics of (Z)-Pitavastatin

Unlike their E-isomeric counterparts, which typically exist as a single stable conformer, Z-isomeric Pitavastatin analogues exhibit significant conformational flexibility in solution.[2] At room temperature, the NMR spectra of this compound show broad resonances, indicative of a dynamic exchange between two or more conformational states.[2] As the temperature is lowered, these broad signals resolve into two distinct sets of sharp signals, confirming the presence of two interconverting rotamers.[2][3] This dynamic behavior is primarily attributed to hindered rotation around the single bond connecting the quinoline (B57606) heterocyclic core to the heptenoate side chain (C5'-C7 bond).[3] The analysis of this conformational isomerism is critical for a comprehensive understanding of the structure-activity relationship of Pitavastatin and for the rational design of next-generation HMG-CoA reductase inhibitors.

Quantitative Conformational Analysis

The conformational equilibrium of this compound and its analogues has been quantitatively characterized using NMR spectroscopy and ab initio calculations.[3] The key thermodynamic and kinetic parameters are summarized in the tables below.

Table 1: Thermodynamic Parameters for the Conformational Equilibrium of (Z)-Pitavastatin Analogues [3][4]

| Compound | Solvent | Temperature (K) | Major:Minor Rotamer Ratio (at 223 K) | ΔG° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |

| P-1 (4-O-TBS protected lactone) | acetone-d6 | 223-323 | ~1.4:1 | 0.12 | 0.27 | 0.50 |

| P-2 (deprotected lactone) | acetone-d6 | 223-303 | ~2.0:1 | 0.25 | 0.58 | 1.11 |

| P-3 (this compound) | methanol-d4 | 223-303 | ~1.8:1 | 0.21 | 0.45 | 0.81 |

Table 2: Rotational Energy Barriers for (Z)-Pitavastatin Analogues [3][4]

| Compound | Solvent | Coalescence Temp. (K) | Rate Constant, k (s⁻¹) at Tc | ΔG‡ (kcal/mol) |

| P-1 | acetone-d6 | 313 | 113 | 15.9 |

| P-2 | acetone-d6 | 293 | 113 | 15.0 |

| P-3 | methanol-d4 | 303 | 113 | 15.4 |

Experimental and Computational Protocols

A combination of NMR spectroscopy and computational chemistry is essential for the detailed conformational analysis of (Z)-Pitavastatin.

NMR Spectroscopy

Objective: To identify and quantify the different conformers of this compound in solution and to determine the energy barriers for their interconversion.

Methodology:

-

Sample Preparation: this compound (P-3) is dissolved in a deuterated solvent, such as methanol-d4.[3]

-

Temperature-Dependent ¹H NMR: A series of ¹H NMR spectra are acquired over a range of temperatures, typically from room temperature down to a low temperature where the conformational exchange is slow on the NMR timescale (e.g., 223 K).[3]

-

Data Analysis:

-

At low temperatures, the well-resolved signals for the major and minor rotamers are integrated to determine their relative populations.

-

The Gibbs free energy difference (ΔG°) between the rotamers is calculated from their equilibrium constant (K = [major]/[minor]) using the equation: ΔG° = -RTlnK.

-

The coalescence temperature (Tc), where the two sets of signals merge into a single broad peak, is identified.

-

The rate constant for interconversion (k) at the coalescence temperature is calculated using the Eyring equation.

-

The rotational energy barrier (ΔG‡) is then determined from the rate constant and coalescence temperature.[5]

-

Long-range coupling constants, such as ⁴J(H5-H7), are analyzed to deduce the preferred orientation along the C5-C6 bond.[3]

-

Ab Initio Calculations

Objective: To compute the relative energies of different conformers and the energy barriers for their interconversion, providing a theoretical basis for the experimental observations.

Methodology:

-

Model Building: A computational model of the (Z)-Pitavastatin molecule is constructed.

-

Conformational Search: A systematic search of the conformational space is performed by rotating key dihedral angles, particularly around the C5'-C7 bond.

-

Geometry Optimization: The geometry of each starting conformation is optimized to find the nearest local energy minimum. A suitable level of theory and basis set, such as the B3LYP functional with the 6-31G(d) basis set, is employed for these calculations.[6]

-

Energy Calculations: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate relative energies of the conformers.

-

Transition State Search: The transition state for the interconversion between the identified rotamers is located. This is the saddle point on the potential energy surface connecting the two minima.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true minima (no imaginary frequencies) and that the transition state has exactly one imaginary frequency corresponding to the rotational motion.

-

Data Analysis: The calculated energy differences between the conformers and the energy of the transition state relative to the ground state conformer provide the theoretical rotational energy barrier.

Visualizing Key Processes

Experimental Workflow for Conformational Analysis

Caption: Workflow for the conformational analysis of this compound.

HMG-CoA Reductase Inhibition Signaling Pathway

Pitavastatin exerts its cholesterol-lowering effects by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway.[7][8] This inhibition has downstream consequences on cellular signaling.

Caption: Simplified signaling pathway of HMG-CoA reductase inhibition by Pitavastatin.

Solid-State Conformation: An Area for Further Research

Conclusion

The conformational analysis of this compound reveals a dynamic equilibrium between two rotameric states in solution. This behavior, driven by a significant but surmountable energy barrier to rotation, contrasts with the conformational rigidity of the E-isomer. A thorough understanding of this conformational landscape, achieved through the synergistic application of NMR spectroscopy and ab initio calculations, is paramount for drug development professionals. These insights can inform the design of novel statins with optimized pharmacokinetic and pharmacodynamic profiles, potentially leading to more effective and safer therapies for hypercholesterolemia. Further investigation into the solid-state structure of this compound is warranted to complete our understanding of this intriguing molecule.

References

- 1. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. The HMG-CoA reductase inhibitor simvastatin activates the protein kinase Akt and promotes angiogenesis in normocholesterolemic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. ijert.org [ijert.org]

- 7. goldbook.iupac.org [goldbook.iupac.org]

- 8. HMG-CoA reductase inhibitors (statins) increase endothelial progenitor cells via the PI 3-kinase/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Biological Activity of (Z)-Pitavastatin Calcium

A Technical Guide for Researchers and Drug Development Professionals

Abstract

(Z)-Pitavastatin calcium is a potent, fully synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. As a member of the statin class of drugs, its primary pharmacological effect is the reduction of low-density lipoprotein cholesterol (LDL-C). However, its biological activity extends beyond lipid-lowering to encompass a range of pleiotropic effects, including modulation of endothelial function, inflammation, and cellular proliferation. This technical guide provides an in-depth investigation into the biological activities of this compound, presenting quantitative data, detailed experimental methodologies for key assays, and visual representations of its core signaling pathways to support further research and development.

Core Mechanism of Action: HMG-CoA Reductase Inhibition

This compound exerts its primary effect by competitively inhibiting HMG-CoA reductase.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical precursor for cholesterol synthesis.[2][3] By blocking this step, pitavastatin (B1663618) reduces the intracellular cholesterol pool, particularly in hepatocytes.[4] This depletion triggers a compensatory upregulation of LDL receptors on the liver cell surface, which in turn enhances the clearance of circulating LDL-C from the bloodstream.[4][5]

The (Z)-isomer of pitavastatin is a potent inhibitor of this pathway.[6][7] In vitro studies have demonstrated its high affinity for the HMG-CoA reductase enzyme, surpassing that of several other statins.[3][8]

Quantitative Analysis of Biological Activity

The potency and efficacy of this compound have been quantified across various in vitro and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Potency

| Assay | System/Cell Line | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| Cholesterol Synthesis | HepG2 cells | IC50 | 5.8 nM | [6][7] |

| HMG-CoA Reductase Activity | Isolated rat liver microsomes | IC50 | 6.8 nM | [3][4] |

| T-Cell Proliferation (Freshly Stimulated) | Human T-Cells | IC50 | 3.6 nM | [8] |

| T-Cell Proliferation (Pre-activated) | Human T-Cells | IC50 | 48.5 nM |[2][8] |

Table 2: Effects on Lipid Parameters and Cellular Processes

| Activity | System/Model | Metric | Result | Reference(s) |

|---|---|---|---|---|

| Lipoprotein Lipase (B570770) Activity | 3T3-L1 preadipocytes | Activity Increase | 30% | [9] |

| HDL-C Increase | Human Study (52 weeks) | % Change vs. Atorvastatin | +8.2% vs. +2.9% | [4] |

| HDL-C Increase (low baseline) | LIVES Study (104 weeks) | % Change from Baseline | +24.6% | [4] |

| Phospholipase Activity | EA.hy926 cells | Activity Decrease | 64% |[10] |

Pleiotropic Effects and Signaling Pathways

Beyond its primary lipid-lowering function, pitavastatin exhibits numerous "pleiotropic" effects that are independent of cholesterol reduction and contribute to its cardiovascular benefits.[11][12][13] These effects are largely attributed to the inhibition of isoprenoid intermediate synthesis (e.g., farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP)), which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Rho, Rac, and Ras.[14]

Improvement of Endothelial Function

Pitavastatin promotes endothelial health by increasing the production of nitric oxide (NO), a key vasodilator and anti-inflammatory molecule. It achieves this by activating endothelial nitric oxide synthase (eNOS) through the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[13][15] The activation of Akt leads to the phosphorylation of eNOS at Serine-1177, enhancing its activity.[13] This effect is reversed by the addition of mevalonate or GGPP, confirming its dependence on the inhibition of the HMG-CoA reductase pathway.[13]

Anti-Inflammatory and Immunomodulatory Effects

Pitavastatin exhibits significant anti-inflammatory properties. It has been shown to be a highly potent inhibitor of T-cell proliferation, a key process in many autoimmune and inflammatory diseases.[8] This inhibition is associated with cell cycle arrest and the induction of apoptosis via activation of caspases.[11][16] Furthermore, pitavastatin can suppress the production of pro-inflammatory cytokines such as IL-17 and the regulatory cytokine IL-10 from stimulated T-cells.[8]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

In Vitro HMG-CoA Reductase Activity Assay

This assay quantifies the direct inhibitory effect of pitavastatin on its target enzyme. It is a colorimetric assay that measures the rate of NADPH consumption, which is indicated by a decrease in absorbance at 340 nm.[1][4]

-

Materials:

-

Purified HMG-CoA Reductase enzyme

-

HMG-CoA Reductase Assay Buffer

-

HMG-CoA substrate solution

-

NADPH solution

-

This compound stock solution (in DMSO)

-

96-well clear flat-bottom plate

-

Microplate reader capable of kinetic measurement at 340 nm and 37°C

-

-

Procedure:

-

Reagent Preparation: Prepare working solutions of HMG-CoA and NADPH in the assay buffer according to the manufacturer's protocol (e.g., Abcam ab204701).[4]

-

Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer. Include a solvent control (DMSO).

-

Reaction Setup: In a 96-well plate, add the following to designated wells:

-

Inhibitor Wells: 10 µL of diluted pitavastatin and 10 µL of HMG-CoA Reductase enzyme solution.

-

Enzyme Control Well: 10 µL of assay buffer and 10 µL of HMG-CoA Reductase enzyme solution.

-

Blank Well: 20 µL of assay buffer.

-

-

Reaction Initiation: Prepare a Reaction Mix containing HMG-CoA and NADPH in assay buffer. Add 190 µL of the Reaction Mix to all wells to start the reaction.

-

Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm in kinetic mode, taking readings every 2-3 minutes for at least 10-20 minutes.

-

Data Analysis: Calculate the rate of NADPH consumption (decrease in OD/min) for each well. Determine the percent inhibition for each pitavastatin concentration relative to the enzyme control. Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

Cholesterol Synthesis Assay in HepG2 Cells

This cell-based assay measures the inhibition of de novo cholesterol synthesis from a radiolabeled precursor.[7][17]

-

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and lipoprotein-depleted serum (LPDS)

-

[¹⁴C]-Acetate (radiolabeled precursor)

-

This compound

-

Lipid extraction solvents (e.g., Hexane:Isopropanol)

-

Thin-Layer Chromatography (TLC) plates and developing solvent

-

Scintillation counter

-

-

Procedure:

-

Cell Culture: Culture HepG2 cells until they reach 80-90% confluency. Twenty-four hours before the experiment, switch the medium to one containing LPDS to upregulate the cholesterol synthesis pathway.

-

Drug Treatment: Treat the cells with varying concentrations of this compound for 18-24 hours.

-

Radiolabeling: Add [¹⁴C]-Acetate to the culture medium and incubate for an additional 2-4 hours.

-

Cell Lysis and Lipid Extraction: Wash the cells with PBS, then lyse them. Extract total lipids from the cell lysate using a suitable solvent system (e.g., hexane:isopropanol).

-

Separation and Quantification: Spot the lipid extract onto a TLC plate and separate the lipids using a developing solvent. Identify the cholesterol band by comparison with a standard. Scrape the cholesterol band from the plate and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Normalize the radioactive counts to the total protein content of the cell lysate. Calculate the percent inhibition of cholesterol synthesis for each pitavastatin concentration and determine the IC50 value.

-

T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay assesses the anti-proliferative effect of pitavastatin on immune cells. Proliferation is measured by the incorporation of radiolabeled thymidine (B127349) into the DNA of dividing cells.[2]

-

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

-

RPMI-1640 medium with 10% FBS

-

Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

-

This compound

-

[³H]-Thymidine

-

96-well U-bottom culture plate

-

Cell harvester and scintillation counter

-

-

Procedure:

-

Cell Plating: Seed isolated T-cells in a 96-well plate.

-

Stimulation and Treatment: Add anti-CD3/CD28 antibodies to stimulate T-cell proliferation. Concurrently, add serial dilutions of this compound to the wells. Include stimulated/untreated controls and unstimulated controls.

-

Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Radiolabeling: Add [³H]-Thymidine to each well and incubate for an additional 18 hours.

-

Harvesting: Harvest the cells onto a filter mat using a cell harvester.

-

Quantification: Measure the radioactivity on the filter mat using a scintillation counter. The counts per minute (CPM) are proportional to the rate of cell proliferation.

-

Data Analysis: Calculate the percent inhibition of proliferation for each pitavastatin concentration relative to the stimulated, untreated control. Determine the IC50 value.

-

References

- 1. assaygenie.com [assaygenie.com]

- 2. Pitavastatin Is a Highly Potent Inhibitor of T-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. abcam.com [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. PI3K/AKT signaling pathway plays a role in enhancement of eNOS activity by recombinant human angiotensin converting enzyme 2 in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pitavastatin Is a Highly Potent Inhibitor of T-Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pitavastatin enhanced lipoprotein lipase expression in 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Pitavastatin at low dose activates endothelial nitric oxide synthase through PI3K-AKT pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. abcam.com [abcam.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Physicochemical properties of (Z)-Pitavastatin calcium

An In-depth Technical Guide to the Physicochemical Properties of (Z)-Pitavastatin Calcium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitavastatin (B1663618) calcium is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] As a member of the statin class of drugs, it is utilized for the treatment of hypercholesterolemia and mixed dyslipidemia to reduce the risk of cardiovascular disease.[4][5] Pitavastatin is distinguished by a novel cyclopropyl (B3062369) group in its structure, which contributes to its potent inhibition of the target enzyme.[6] The active form is the (E)-isomer; however, understanding the properties of related isomers, such as the (Z)-isomer, is crucial for analytical method development, quality control, and ensuring the purity of the final drug product.[7]

As a Biopharmaceutics Classification System (BCS) Class II drug, pitavastatin calcium is characterized by low solubility and high permeability.[3][5][8] These intrinsic properties make a thorough understanding of its physicochemical characteristics essential for the development of stable, bioavailable, and effective pharmaceutical formulations. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological and experimental workflows.

Chemical Identity

-

Chemical Name: (+)-Monocalcium bis{(3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptenoate}[9]

-

(Z)-Isomer Chemical Name: (3R,5S,Z)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate hemicalcium salt[7]

-

Molecular Formula: C₅₀H₄₆CaF₂N₂O₈ (for the calcium salt); (C₂₅H₂₃FNO₄)₂ Ca[9][10]

Physicochemical Properties